
Technical Support Center: Optimizing CdZnS
Buffer Layers in CIGS Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cadmium zinc sulfide

Cat. No.: B077523 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists working on improving the efficiency of CdZnS

buffer layers in Copper Indium Gallium Selenide (CIGS) solar cells.

Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deposition and optimization of

CdZnS buffer layers.

1. Why is my open-circuit voltage (Voc) low after depositing the CdZnS buffer layer?

A low Voc can be attributed to several factors related to the CdZnS buffer layer and its interface

with the CIGS absorber.

Sub-optimal Band Alignment: The conduction band offset (CBO) at the CdZnS/CIGS

interface is critical. A "cliff-like" CBO (conduction band of the buffer is lower than the

absorber) can increase interface recombination, thereby reducing Voc. Increasing the zinc

(Zn) content in the CdZnS layer raises its conduction band, which can mitigate this issue.

Interface Defects: A high density of defects at the heterojunction interface acts as

recombination centers for charge carriers, which is detrimental to the Voc. Ensure the CIGS

surface is clean before CdZnS deposition. The chemical bath deposition (CBD) process itself

can help remove native oxides from the absorber surface.
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Buffer Layer Thickness: An overly thin buffer layer may not fully cover the CIGS absorber,

leading to shunts where the transparent conducting oxide (TCO) front contact directly

touches the absorber. Conversely, an excessively thick buffer layer can increase series

resistance.

2. My short-circuit current density (Jsc) has decreased after replacing CdS with CdZnS. What

could be the cause?

A decrease in Jsc is often related to the optical properties of the buffer layer and carrier

collection efficiency.

Increased Bandgap: While a wider bandgap for the buffer layer is generally desirable to allow

more high-energy photons to reach the CIGS absorber, improper band alignment can hinder

the collection of photo-generated carriers.

Excessive Thickness: A thick CdZnS layer can absorb a significant portion of the incident

light, particularly in the shorter wavelength region, which reduces the number of photons

reaching the CIGS absorber and thus lowers Jsc.[1][2]

High Resistivity: Increasing the Zn content in CdZnS can lead to higher resistivity of the

buffer layer.[3] This increased series resistance can impede the flow of current, thereby

reducing the Jsc.

3. The fill factor (FF) of my CIGS solar cell is poor. How can the CdZnS buffer layer be

optimized to improve it?

A low fill factor is often associated with high series resistance or low shunt resistance.

High Series Resistance (Rs): As mentioned, a thick or highly resistive CdZnS buffer layer

can contribute to a high series resistance.[3] Optimizing the thickness and Zn concentration

is crucial. Post-deposition annealing can also influence the film's properties and the overall

series resistance.

Low Shunt Resistance (Rsh): Pinholes or incomplete coverage of the CIGS absorber by the

CdZnS buffer layer can create shunt paths, leading to a low Rsh and consequently a poor

FF. The deposition parameters of the CBD process should be tuned to ensure a uniform and

dense film.
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4. What is the optimal thickness for a CdZnS buffer layer?

The optimal thickness for a CdZnS buffer layer is a trade-off between ensuring complete

coverage of the CIGS absorber and minimizing parasitic absorption and series resistance. For

CdS buffer layers, an optimal thickness is reported to be around 89 nm.[1][2] For ZnS, an

optimal thickness of around 35 nm has been simulated.[4] The ideal thickness for CdZnS will

depend on the specific Zn concentration and deposition conditions but is generally expected to

be in the range of 30-90 nm.

5. How does annealing affect the CdZnS buffer layer and the overall CIGS solar cell

performance?

Post-deposition annealing can have several effects:

Improved Crystallinity: Annealing can improve the crystalline quality of the CdZnS film and

the CIGS absorber.[5][6]

Interdiffusion at the Interface: Annealing can promote the diffusion of elements like Cd, Zn,

Cu, In, and Ga across the buffer/absorber interface. This can influence the band alignment

and the formation of a favorable interface.

Defect Reduction: Thermal treatment can help in the annihilation of certain point defects

within the buffer layer and at the interface, reducing recombination centers.[6] The optimal

annealing temperature and time need to be determined experimentally, with temperatures

around 200°C being a common starting point.[5][6]

Data Presentation
The following tables summarize the impact of key parameters on the performance of CIGS

solar cells with CdS/CdZnS buffer layers.

Table 1: Effect of CdS Buffer Layer Thickness on CIGS Solar Cell Performance
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CdS Thickness
(nm)

Voc (V) Jsc (mA/cm²) FF (%) Efficiency (%)

45 0.52 23.5 65 7.9

60 0.54 23.2 68 8.5

89 0.55 22.8 70 8.8

110 0.55 21.5 69 8.2

Note: Data synthesized from trends described in literature.[1][2] Actual values are highly

dependent on specific experimental conditions.

Table 2: Simulated Performance of CIGS Solar Cells with ZnS Buffer Layer

ZnS Thickness
(nm)

Voc (mV) Jsc (mA/cm²) FF (%) Efficiency (%)

10 - 30.69 - -

35 740 37.81 78.78 24.13

100 - - - -

Note: The data for 35 nm thickness corresponds to an optimized simulated device.[4] A

maximum efficiency of 27.22% was achieved with further optimization of doping concentrations.

[4]

Experimental Protocols
Detailed Methodology for Chemical Bath Deposition (CBD) of CdZnS Buffer Layer

This protocol describes a general procedure for the chemical bath deposition of a CdZnS buffer

layer on a CIGS absorber. The exact concentrations and deposition time should be optimized

for specific experimental setups.

1. Precursor Solution Preparation:
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Cadmium Source: Prepare a solution of Cadmium Sulfate (CdSO₄) or Cadmium Acetate
(Cd(CH₃COO)₂) in deionized (DI) water.
Zinc Source: Prepare a solution of Zinc Sulfate (ZnSO₄) or Zinc Acetate (Zn(CH₃COO)₂) in
DI water. The ratio of Cd to Zn in the solution will determine the composition of the resulting
CdZnS film.
Sulfur Source: Prepare a solution of Thiourea (SC(NH₂)₂) in DI water.
Complexing Agent: Prepare a solution of Ammonium Hydroxide (NH₄OH) to act as a
complexing agent and to control the pH of the bath.
Buffer Agent (Optional): Triethanolamine (TEA) can be used as an additional complexing
agent to control the release of metal ions.

2. Deposition Bath Preparation:

In a beaker, add the DI water, followed by the Cd and Zn precursor solutions in the desired
ratio.
Add the complexing agent (e.g., NH₄OH) dropwise while stirring until the initial precipitate
dissolves and the solution becomes clear. This indicates the formation of metal-ammonia
complexes.
Add the sulfur source (Thiourea solution) to the bath.
Adjust the pH of the solution to the desired level (typically between 10 and 11.5) using the
complexing agent.

3. Deposition Process:

Heat the chemical bath to the desired deposition temperature, typically in the range of 60-
80°C.
Immerse the CIGS substrate vertically into the heated bath.
Maintain the temperature and stirring for the desired deposition time (e.g., 10-20 minutes).
The deposition time will control the thickness of the CdZnS film.
After the deposition, remove the substrate from the bath.

4. Post-Deposition Treatment:

Rinse the substrate with DI water to remove any loosely adhered particles.
Dry the substrate using a nitrogen gun.
(Optional but recommended) Perform a post-deposition annealing step, for example, at
200°C in an inert atmosphere (e.g., nitrogen or argon) for 10-30 minutes.
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Mandatory Visualization

Experimental Workflow for CIGS Solar Cell Fabrication

CIGS Absorber Layer Preparation

CdZnS Buffer Layer Deposition (CBD)
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Post-deposition Annealing

Metal Grid (Ni/Al) Evaporation

Device Characterization (J-V, QE)

Click to download full resolution via product page

Caption: A typical experimental workflow for the fabrication of a CIGS solar cell with a CdZnS

buffer layer.
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Key Parameter Relationships in CdZnS Deposition
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Caption: Logical relationships between key CdZnS deposition parameters and their impact on

film properties and cell performance.

Simplified Band Alignment at the CIGS/CdZnS Interface

Vacuum Level Ec Ev Ec Ev Ef p-CIGS n-CdZnS ΔEc (CBO) ΔEv (VBO)
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Caption: A schematic representation of the Type-I ("cliff-like") band alignment at the p-CIGS/n-

CdZnS heterojunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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